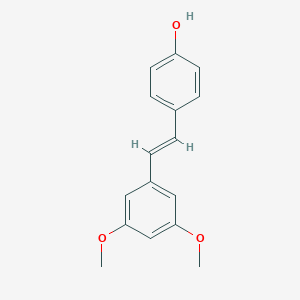

4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

4-[2-(3,5-dimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUZFDZJKSGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859467 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18259-15-9 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Pterostilbene Structure-Activity Relationship Studies: A Comprehensive Technical Guide for Drug Discovery Professionals

Foreword: Decoding the Therapeutic Potential of Pterostilbene

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol, has emerged as a compelling scaffold in medicinal chemistry.[1] Found in blueberries and other botanicals, it exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Its superior bioavailability and metabolic stability compared to resveratrol make it a particularly attractive starting point for the development of novel therapeutics.[3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pterostilbene, offering a technical resource for researchers engaged in the design and synthesis of next-generation therapeutic agents. We will delve into the causal relationships between chemical modifications and biological outcomes, supported by detailed experimental protocols and an analysis of key signaling pathways.

The Pterostilbene Core: A Privileged Scaffold

The foundational structure of pterostilbene, a stilbenoid with two methoxy groups and one hydroxyl group, is key to its biological activity.[3] The presence of the methoxy groups at the 3 and 5 positions increases its lipophilicity and resistance to metabolic degradation, enhancing its oral bioavailability.[4] The 4'-hydroxyl group is a critical feature, often involved in hydrogen bonding interactions with biological targets and contributing to its antioxidant properties.[3] Modifications to this core structure have been extensively explored to modulate its potency and selectivity for various therapeutic targets.

Unraveling the Structure-Activity Landscape

Systematic modifications of the pterostilbene scaffold have yielded a wealth of SAR data across different therapeutic areas. Understanding these relationships is paramount for the rational design of more potent and specific drug candidates.

Anticancer Activity: Targeting Proliferation and Survival

Pterostilbene has demonstrated significant anticancer activity in a variety of malignancies.[5][6] Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7]

The core stilbene backbone is essential for its anticancer effects. Structure-activity relationship studies have revealed several key insights:

-

Hydroxyl Group Importance: The 4'-hydroxyl group is crucial for activity. Its removal or replacement often leads to a significant decrease in anticancer potency.

-

Methoxy Group Contribution: The two methoxy groups at the 3 and 5 positions contribute to increased bioavailability and metabolic stability, which indirectly enhances anticancer efficacy compared to resveratrol.[5]

-

Aromatic Ring Substitutions: Modifications on both aromatic rings have been explored. For instance, the introduction of a hydroxyl group at the 3' position of pterostilbene has been shown to decrease the phosphorylation of p38 MAPK and PI3K/Akt/mTOR/p70S6K while activating the ERK1/2 and JNK1/2 MAPK pathways in colon cancer cells, leading to enhanced anticancer activity.[6]

-

Hybrid Molecules: The synthesis of hybrid molecules incorporating other pharmacophores, such as chalcones, has been a successful strategy. These hybrids often exhibit synergistic effects and improved potency against various cancer cell lines.[8] For example, certain pterostilbene-chalcone hybrids have shown significantly lower IC50 values compared to pterostilbene alone in oral squamous carcinoma cell lines.[8]

-

Amino Acid Conjugates: Derivatization with amino acids has been investigated to improve solubility and cellular uptake. Tryptophan-conjugated pterostilbene analogues have demonstrated enhanced anti-proliferative activity in breast cancer cells by inducing cellular stress pathways, including autophagy.[9]

Table 1: Anticancer Activity of Pterostilbene and its Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pterostilbene | HT-29 (Colon) | 22.4 | [5] |

| Pterostilbene | Caco-2 (Colon) | 10 ± 2 | [6] |

| Pterostilbene | MIA PaCa-2 (Pancreatic) | 28 ± 4 | [6] |

| Pterostilbene | A549 (Lung) | 108.6 ± 10.82 | [6] |

| 3'-Hydroxypterostilbene | COLO205 (Colon) | 9.0 ± 0.2 | [6] |

| Pterostilbene-cinnamic acid derivative 2j | HSC-3 (Oral) | 18.53 | [8] |

| Pterostilbene-chalcone hybrid 4a | T47D (Breast) | 102.05 | [1] |

| Pterostilbene-chalcone hybrid 4b | MCF-7 (Breast) | 23.12 | [1] |

Anti-inflammatory Effects: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, and pterostilbene has demonstrated potent anti-inflammatory properties.[10] It exerts these effects by modulating key inflammatory signaling pathways, such as NF-κB and MAPK.[3][10]

Key SAR findings for anti-inflammatory activity include:

-

Core Structure and Lipophilicity: The dimethoxylated stilbene core is fundamental to its anti-inflammatory action, with its lipophilicity facilitating cell membrane permeability.

-

Triazole and Amide Moieties: The introduction of a 1,2,3-triazole ring and subsequent derivatization with an amide group has led to the discovery of highly potent anti-inflammatory agents. One such derivative, compound E2, exhibited an IC50 of 0.7 µM for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, a potency greater than the standard drug celecoxib.[10] This highlights the potential of heterocyclic modifications to significantly enhance anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Pterostilbene Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Pterostilbene | NO inhibition in HT-29 cells | 22.4 | [2] |

| Compound E2 (pterostilbene-triazole-amide) | NO inhibition in RAW264.7 cells | 0.7 | [10] |

Neuroprotective Properties: Combating Oxidative Stress and Neuroinflammation

Pterostilbene's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurodegenerative diseases.[1] Its neuroprotective effects are largely attributed to its antioxidant and anti-inflammatory activities within the central nervous system.[3][5]

SAR insights for neuroprotection include:

-

Antioxidant Capacity: The 4'-hydroxyl group is a key contributor to its ability to scavenge reactive oxygen species (ROS), a major factor in neuronal damage.[3]

-

Enhanced Bioavailability: The methoxy groups, by increasing lipophilicity and metabolic stability, ensure that effective concentrations of pterostilbene can reach the brain.[1]

-

Modulation of Neuroinflammatory Pathways: Pterostilbene and its metabolites have been shown to prevent neuronal death by attenuating ROS levels and inhibiting the production of pro-inflammatory cytokines like IL-6 and NO in neuronal and microglial cells.[11]

Table 3: Neuroprotective and Antioxidant Activities of Pterostilbene

| Compound | Assay | Activity/IC50 | Reference |

| Pterostilbene (Amorphous Solid Dispersion) | ABTS radical scavenging | IC50 = 52.37 µg/mL | [12] |

| Pterostilbene (Amorphous Solid Dispersion) | DPPH radical scavenging | IC50 = 163.43 µg/mL | [12] |

| Pterostilbene (Amorphous Solid Dispersion) | BChE inhibition | 76.9% inhibition | [12] |

Key Signaling Pathways Modulated by Pterostilbene

The diverse biological activities of pterostilbene stem from its ability to interact with and modulate multiple intracellular signaling pathways. A thorough understanding of these pathways is crucial for designing derivatives with enhanced and more specific activities.

The NF-κB Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[3] Pterostilbene has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival proteins.[3][10] This inhibition is a key mechanism behind its anti-inflammatory and anticancer effects.

Caption: Pterostilbene modulates the p38 MAPK signaling pathway.

Experimental Protocols for SAR Studies

The following protocols provide a framework for the synthesis and biological evaluation of pterostilbene and its derivatives. These are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Synthesis of Pterostilbene Derivatives

A common strategy for synthesizing pterostilbene analogs involves multi-step reactions starting from commercially available precursors. The following is a generalized workflow for the synthesis of pterostilbene-1H-1,2,3-triazole derivatives with anti-inflammatory activity, based on a published procedure. [10]

Caption: General workflow for the synthesis of pterostilbene derivatives.

Detailed Synthesis of Intermediate A (Example): [10]1. Dissolve pterostilbene (10 mmol, 2.56 g) in 20 ml of acetonitrile in a 50 ml flask. 2. Add a bromine substituent (12 mmol) and anhydrous K2CO3 (10 mmol, 1.38 g). 3. Heat the reaction mixture at 60 °C for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC). 4. After completion, filter to remove K2CO3. 5. Purify the product by silica gel column chromatography (petroleum ether: ethyl acetate = 4:1) to obtain the white solid Intermediate A (yield: 95.3%).

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Step-by-Step Protocol: [13][14][15]1. Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight. 2. Compound Treatment: Treat the cells with various concentrations of pterostilbene or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO). 3. MTT Addition: Add 20 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals. 5. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [16]Read the absorbance at 570 nm or 590 nm using a microplate reader. [14][17]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and is crucial for investigating the effects of pterostilbene on signaling pathways.

Step-by-Step Protocol: [5][18]1. Cell Lysis: After treatment with pterostilbene derivatives, lyse the cells in RIPA buffer to extract total protein. 2. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay. 3. SDS-PAGE: Separate the protein samples (e.g., 20-40 µg) on a 4-15% SDS-polyacrylamide gel. 4. Protein Transfer: Transfer the separated proteins to a PVDF membrane. 5. Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. 6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-NF-κB, p38) overnight at 4°C. 7. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. 8. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. 9. Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Step-by-Step Protocol: [19][20]1. DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. 2. Reaction Mixture: Add a specific volume of the pterostilbene derivative solution (at various concentrations) to the DPPH solution. 3. Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. 4. Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. 5. Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Apoptosis Assessment: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to quantify apoptosis induction by pterostilbene derivatives.

Step-by-Step Protocol (Colorimetric): [13][21]1. Cell Lysate Preparation: Prepare cell lysates from both treated and untreated cells. 2. Reaction Setup: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3 substrate (e.g., DEVD-pNA). 3. Incubation: Incubate the plate at 37°C for 1-2 hours. 4. Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity. 5. Data Analysis: Quantify the fold-increase in caspase-3 activity in treated samples compared to the control.

Future Directions and Concluding Remarks

The structure-activity relationship studies of pterostilbene have provided a solid foundation for the development of novel therapeutic agents. The core stilbene scaffold, with its favorable pharmacokinetic properties, continues to be a fertile ground for medicinal chemistry exploration. Future research should focus on:

-

Multi-target Drug Design: Developing pterostilbene derivatives that can simultaneously modulate multiple disease-related pathways.

-

Improving Selectivity: Fine-tuning the structure to enhance selectivity for specific protein targets to minimize off-target effects.

-

Advanced Drug Delivery Systems: Utilizing nanotechnology and other drug delivery strategies to further improve the bioavailability and targeted delivery of pterostilbene and its analogs.

This guide has aimed to provide a comprehensive and technically sound overview of pterostilbene SAR, equipping researchers with the knowledge and experimental frameworks to advance the discovery and development of pterostilbene-based therapeutics. The continued exploration of this remarkable natural product holds immense promise for addressing a wide range of human diseases.

References

-

Liu, Y., You, Y., Lu, Z., Chen, X., & Wang, H. (2020). Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol. Molecules, 25(21), 5166. [Link]

-

Paul, S., DeCastro, A. J., Lee, H. J., Smolarek, A. K., Sojo, L. E., Wang, C. X., ... & Suh, N. (2010). Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells. Cancer Prevention Research, 3(8), 996-1005. [Link]

-

Li, Y., Zhang, J., Chen, J., Wang, Y., Liu, Y., & Zhang, W. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311406. [Link]

-

Rosiak, N., Knapik-Kowalczuk, J., Jelińska, A., & Paluch, M. (2024). Enhanced Antioxidant and Neuroprotective Properties of Pterostilbene (Resveratrol Derivative) in Amorphous Solid Dispersions. International Journal of Molecular Sciences, 25(5), 2774. [Link]

- Kosuru, B., Rai, U., Prakash, S., Singh, S., & Singh, B. K. (2016). Pterostilbene: A review on its pharmacological activities. Pharmacological Reports, 68(4), 834-840.

-

Chen, R. J., Tsai, S. J., & Ho, C. T. (2024). Advances in antitumor effects of pterostilbene and its derivatives. Journal of Food and Drug Analysis, 32(4), 495-515. [Link]

- Mizuno, C. S., Ma, G., Khan, S., Patny, A., Avery, M. A., & Rimando, A. M. (2008). Design, synthesis, biological evaluation and docking studies of pterostilbene analogs inside PPARalpha. Bioorganic & Medicinal Chemistry, 16(7), 3800-3808.

-

La Mura, M., Granchi, C., Rizzolio, F., Tuccinardi, T., Martinelli, A., Macchia, M., ... & Minutolo, F. (2024). A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. ChemMedChem, 19(4), e202300727. [Link]

-

Öztürk, M., Aydoğmuş-Öztürk, F., Duru, M. E., & Topçu, G. (2017). DPPH Radical Scavenging Assay. In Bio-protocol (Vol. 7, No. 19, p. e2568). [Link]

-

Chen, Y. C., Lin, Z. Y., Liu, Y. C., & Kumar, K. V. (2021). Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization. Molecules, 26(16), 4871. [Link]

-

Serreli, G., Melis, M. P., Zodio, S., Naitza, M. R., Casula, E., Peñalver, P., ... & Deiana, M. (2020). Neuroprotective and Anti-inflammatory Effects of Pterostilbene Metabolites in Human Neuroblastoma SH-SY5Y and RAW 264.7 Macrophage Cells. Journal of Agricultural and Food Chemistry, 68(47), 13456-13466. [Link]

- Dellinger, R. W., Garcia, A. M., & Meyskens, F. L. (2014). Pterostilbene as a multifaceted anticancer agent: molecular mechanisms, therapeutic potential and future directions. Journal of Cancer Science & Therapy, 6(12), 513-520.

-

ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]

-

Lee, C. W., Lin, Z. Y., Kumar, K. V., & Chen, Y. C. (2021). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. Molecules, 26(3), 643. [Link]

-

Fang, M., Zou, T., Yang, X., & Li, Q. S. (2021). Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways. Antioxidants, 10(8), 1333. [Link]

-

Liu, Y., You, Y., Lu, Z., Chen, X., & Wang, H. (2020). Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol. Molecules, 25(21), 5166. [Link]

-

Yuan, G., Liu, Y., Zhang, Y., & Zhang, J. (2021). Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2. Frontiers in Pharmacology, 12, 770857. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Hsieh, Y. H., Chen, Y. N., Li, C. Y., & Sheu, J. R. (2021). Comparison of the Potency of Pterostilbene with NF-κB Inhibitors in Platelet Activation. Applied Sciences, 11(13), 6149. [Link]

-

Khan, M. A., & Devarajan, P. V. (2021). Synthesis of stilbene-based resveratrol analogs as cytotoxic agents. Medicinal Chemistry Research, 30(5), 1158-1163. [Link]

-

Choo, Q. Y., Yeo, S. C. M., Ho, P. C., Tanaka, Y., & Lin, H. S. (2014). Pterostilbene surpassed resveratrol for anti-inflammatory application: Potency consideration and pharmacokinetics perspective. Journal of Functional Foods, 11, 352-362. [Link]

-

He, Y., Yue, Y., Zheng, X., Zhang, K., Chen, S., & Du, Z. (2017). Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes. Frontiers in Pharmacology, 8, 599. [Link]

Sources

- 1. Protective effect of Pterostilbene against free radical mediated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in antitumor effects of pterostilbene and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2 [frontiersin.org]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase 3/7 Activity [protocols.io]

- 9. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. mpbio.com [mpbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Oxidative stress, cognitive function and pterostilbene [pterostilbene.com]

- 16. Frontiers | Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 19. mdpi.com [mdpi.com]

- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of Pterostilbene for Researchers and Formulation Scientists

Foreword: Understanding the Solubility Challenge of a Promising Nutraceutical

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and anti-cancer properties. However, its journey from a promising bioactive compound to an effective therapeutic or nutraceutical agent is fundamentally hindered by its low aqueous solubility.[1][2] This inherent characteristic limits its bioavailability, posing a critical challenge for researchers, scientists, and drug development professionals.[1][3] This in-depth technical guide provides a comprehensive overview of the solubility of pterostilbene in various solvents, outlines robust methodologies for its determination, and explores strategies to enhance its dissolution, thereby unlocking its full therapeutic potential.

The Physicochemical Landscape of Pterostilbene Solubility

Pterostilbene is a white to off-white crystalline solid with a molecular weight of 256.3 g/mol .[4][5] Its chemical structure, featuring two methoxy groups and one hydroxyl group, contributes to its lipophilic nature and, consequently, its poor solubility in aqueous media.[6] Understanding the interplay between the solute (pterostilbene) and the solvent is paramount for predicting and manipulating its solubility.

The principle of "like dissolves like" is the cornerstone of solubility. Pterostilbene, with its significant nonpolar surface area, exhibits higher solubility in organic solvents that can effectively overcome the crystal lattice energy of the solid pterostilbene through favorable intermolecular interactions.

Quantitative Solubility Profile of Pterostilbene

The selection of an appropriate solvent system is a critical first step in the development of any formulation containing pterostilbene. The following table summarizes the reported solubility of pterostilbene in a range of common and specialized solvents. This data has been compiled from various authoritative sources to provide a reliable reference for formulation development.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Comments | Source(s) |

| Water | ~0.018 - 0.021 | 25 | Very poorly soluble | [6][7] |

| Ethanol | ~50 - 710 | 25 | Freely soluble | [4][7] |

| Propylene Glycol (PG) | ~1127 | 25 | Very soluble | [7] |

| Polyethylene Glycol 400 (PEG-400) | ~340 | 25 | Freely soluble | [7] |

| Carbitol (Diethylene glycol monoethyl ether) | ~571 | 25 | Freely soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | >20 - 30 | Not Specified | Soluble | [4][5][8] |

| Dimethylformamide (DMF) | ~30 | Not Specified | Soluble | [4][8] |

| Methanol | ~10 | Not Specified | Soluble | [8] |

| Medium Chain Triglycerides (MCT) Oil | ~208.67 | Not Specified | Highly soluble | [3] |

| Coconut Oil | ~164.43 | Not Specified | Soluble | [3] |

| Ethanol:PBS (pH 7.2) (1:5 solution) | ~0.15 | Not Specified | Sparingly soluble | [4] |

Expert Insight: The significant variation in reported ethanol solubility (50 mg/mL vs. 710 mg/g) highlights the importance of standardized experimental protocols and reporting. The higher value was determined using a validated HPLC method and likely represents a more accurate equilibrium solubility.[4][7] The high solubility in propylene glycol and MCT oil makes these solvents particularly attractive for liquid and soft-gel formulations. The degree of saturation of fatty acids in oils appears to be a critical factor, with more saturated lipids demonstrating a superior capacity to solubilize pterostilbene.[3]

Methodologies for Accurate Solubility Determination

A robust and reproducible method for determining solubility is essential for generating reliable data. The saturation shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[9] This method, coupled with a validated analytical technique like High-Performance Liquid Chromatography (HPLC), provides the accuracy required for regulatory submissions and formulation development.

Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the key steps in a typical equilibrium solubility determination experiment.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol for Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of pterostilbene to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed containers in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, remove the samples and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant through a chemically compatible filter (e.g., 0.45 µm PTFE). This step must be performed carefully to avoid disturbing the equilibrium.

-

Dilution and Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the HPLC system).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of pterostilbene.[7][11] The solubility is then calculated by taking the dilution factor into account.

Self-Validating System: The trustworthiness of this protocol lies in its inherent checks. The continued presence of excess solid pterostilbene after the equilibration period visually confirms that saturation was achieved. Furthermore, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can validate that equilibrium has been reached when the measured concentrations plateau.

HPLC Method for Pterostilbene Quantification

A reliable HPLC method is critical for the accurate quantification of pterostilbene in solubility samples. Below are the parameters for a validated RP-HPLC method.[7][12]

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., Nucleodur, 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm or 306 nm |

| Column Temperature | 35 °C |

| Injection Volume | 10-20 µL |

| Retention Time | ~2.5 - 4.2 minutes |

Causality in Method Selection: A C18 column is chosen due to its hydrophobic stationary phase, which provides good retention and separation for the lipophilic pterostilbene molecule. The high organic content in the mobile phase (acetonitrile) ensures efficient elution and a short run time. UV detection at 254 nm or 306 nm is selected based on the UV absorbance maxima of pterostilbene, providing high sensitivity.[5][7][13]

Strategies for Enhancing Pterostilbene Solubility

Given its poor aqueous solubility, various formulation strategies can be employed to enhance the dissolution and subsequent bioavailability of pterostilbene.

Caption: Key Strategies for Enhancing Pterostilbene Solubility.

-

Co-solvency: The use of a water-miscible organic solvent in which pterostilbene is highly soluble, such as ethanol or propylene glycol, can significantly increase its solubility in aqueous systems.[14]

-

Complexation: The formation of inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the aqueous solubility of pterostilbene by encapsulating the lipophilic molecule within the cyclodextrin's hydrophobic cavity.[6]

-

Lipid-Based Formulations: Encapsulating pterostilbene in lipid-based systems like nanoemulsions can improve its solubility and bioavailability.[3] The high solubility of pterostilbene in oils like MCT makes this a particularly viable approach.[3]

-

Co-crystallization: The formation of co-crystals with a suitable co-former, such as piperazine, has been shown to increase the aqueous solubility of pterostilbene by up to six-fold.[6][15] This is achieved by creating a new crystal lattice with different physicochemical properties.

-

Solid Dispersions: Dispersing pterostilbene in an amorphous form within a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.

Conclusion and Future Perspectives

The solubility of pterostilbene is a multifaceted challenge that requires a thorough understanding of its physicochemical properties and the application of sound scientific principles. This guide has provided a comprehensive overview of pterostilbene's solubility in various solvents, detailed a robust methodology for its determination, and outlined key strategies for its enhancement. For researchers and drug development professionals, a systematic approach to solubility screening and formulation development is crucial. Future research should focus on the development of scalable and stable formulations that can effectively translate the promising in vitro bioactivity of pterostilbene into tangible in vivo efficacy. The continued exploration of novel drug delivery systems will be paramount in unlocking the full therapeutic potential of this remarkable natural compound.

References

- PRODUCT INFORMATION - Pterostilbene. Cayman Chemical. [URL: https://www.caymanchem.com/product/13000/pterostilbene]

- Determination of Pterostilbene in Pharmaceutical Products Using a New HPLC Method and Its Application to Solubility and Stability Samples. (2023). MDPI. [URL: https://www.mdpi.com/2227-9059/11/3/797]

- Making Concentrated Pterostilbene Highly Bioavailable in Pressure Processed Phospholipid Nanoemulsion. (2021). MDPI. [URL: https://www.mdpi.com/2304-8158/10/11/2847]

- The solubility of pterostilbene in different kinds of oils. Data are presented as mean ± standard deviation (n = 3). ResearchGate. [URL: https://www.researchgate.net/figure/The-solubility-of-pterostilbene-in-different-kinds-of-oils-Data-are-presented-as-mean_fig1_355938562]

- Pterostilbene CAS#: 537-42-8. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5728229_EN.htm]

- Solubilization of pterostilbene and resveratrol for aqueous beverages. (2020). Google Patents. [URL: https://patents.google.

- Solubility data, Hansen solubility parameters and thermodynamic behavior of pterostilbene in some pure solvents and different (PEG-400 + water) cosolvent compositions. (2021). ResearchGate. [URL: https://www.researchgate.

- (PDF) Determination of Pterostilbene in Pharmaceutical Products Using a New HPLC Method and Its Application to Solubility and Stability Samples. ResearchGate. [URL: https://www.researchgate.net/publication/368925200_Determination_of_Pterostilbene_in_Pharmaceutical_Products_Using_a_New_HPLC_Method_and_Its_Application_to_Solubility_and_Stability_Samples]

- Pterostilbene | CAS 537-42-8. AdipoGen Life Sciences. [URL: https://adipogen.com/product-ag-cn2-0043-pterostilbene.html]

- Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. (2024). MDPI. [URL: https://www.mdpi.com/2227-9059/12/5/878]

- Making Concentrated Pterostilbene Highly Bioavailable in Pressure Processed Phospholipid Nanoemulsion. ResearchGate. [URL: https://www.researchgate.net/publication/355938562_Making_Concentrated_Pterostilbene_Highly_Bioavailable_in_Pressure_Processed_Phospholipid_Nanoemulsion]

- Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol. (2020). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7697099/]

- Improving the Poor Aqueous Solubility of Nutraceutical Compound Pterostilbene through Cocrystal Formation. (2021). ResearchGate. [URL: https://www.researchgate.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [URL: https://typeset.io/papers/experimental-and-computational-methods-pertaining-to-drug-25z32l62]

- Strategies to improve the solubility and stability of stilbene antioxidants: A comparative study between cyclodextrins and bile acids. ResearchGate. [URL: https://www.researchgate.net/publication/343274712_Strategies_to_improve_the_solubility_and_stability_of_stilbene_antioxidants_A_comparative_study_between_cyclodextrins_and_bile_acids]

- The challenge of improving pterostilbene (PTS) solubility for solid and semi-solid dosage forms: The obtention of binary and ternary systems. ResearchGate. [URL: https://www.researchgate.net/publication/343355532_The_challenge_of_improving_pterostilbene_PTS_solubility_for_solid_and_semi-solid_dosage_forms_The_obtention_of_binary_and_ternary_systems]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201611/determination-thermodynamic-solubility-active-pharmaceutical-ingredients-veterinary]

- Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. World Health Organization (WHO). [URL: https://www.who.

- High Performance Liquid Chromatography Method Validation and Forced degradation Studies of Pterostilbene. ProQuest. [URL: https://www.proquest.com/openview/e4c8e7a0e5f2e8d9c0b1e4c3e2e1b1e1/1?pq-origsite=gscholar&cbl=18750&diss=y]

- Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [URL: https://wjbphs.com/storage/models/article/zJq6n97lq1VbTOVv2b59BSw21Z4Lw4Uf1T5P1Q89bXf92a4k3b/solubility-enhancement-techniques-a-comprehensive-review.pdf]

- Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. (2012). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ie202758e]

- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [URL: https://www.researchgate.net/profile/Mohammad-Javed-Ansari/publication/322521124_An_overview_of_techniques_for_multifold_enhancement_in_solubility_of_poorly_soluble_drugs/links/5e69d821299bf1b9f7ce9338/An-overview-of-techniques-for-multifold-enhancement-in-solubility-of-poorly-soluble-drugs.pdf]

- Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658320/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US10703699B2 - Solubilization of pterostilbene and resveratrol for aqueous beverages - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Pterostilbene CAS#: 537-42-8 [m.chemicalbook.com]

- 6. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. adipogen.com [adipogen.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. High Performance Liquid Chromatography Method Validation and Forced degradation Studies of Pterostilbene - ProQuest [proquest.com]

- 14. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 15. researchgate.net [researchgate.net]

Pterostilbene in Early-Stage Aging Research: A Technical Guide to Mechanistic Analysis and Preclinical Evaluation

Foreword: Beyond Resveratrol – The Case for Pterostilbene in Longevity Research

For years, resveratrol has been the focal point of stilbenoid research in the context of aging. However, its therapeutic potential has been hampered by low bioavailability. Enter pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene), a naturally occurring analogue found in blueberries and grapes.[1][2] Pterostilbene's structural distinction—the substitution of two hydroxyl groups with methoxy groups—confers superior lipophilicity and, consequently, markedly higher bioavailability, making it a more potent candidate for clinical translation.[3] In rat models, the oral bioavailability of pterostilbene has been reported to be as high as 80%, compared to approximately 20% for resveratrol.[4] This guide provides a comprehensive technical framework for researchers and drug development professionals to investigate the anti-aging properties of pterostilbene, from fundamental mechanistic studies to preclinical evaluation. It is designed not as a rigid template, but as a dynamic, logic-driven resource that prioritizes scientific integrity and causal experimental design.

Part 1: The Molecular Blueprint of Pterostilbene's Anti-Aging Effects

Pterostilbene's therapeutic potential in the context of aging stems from its ability to modulate key signaling pathways that are intrinsically linked to the hallmarks of aging.[5] These pathways form a complex, interconnected network that governs cellular homeostasis, stress resistance, and longevity.

The SIRT1-AMPK-mTOR Triangle: A Central Regulatory Axis

Pterostilbene is a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a pivotal role in cellular metabolism and stress response.[6] SIRT1 activation by pterostilbene initiates a cascade of downstream effects that collectively contribute to a pro-longevity phenotype.[2]

-

SIRT1 Activation: Pterostilbene directly stimulates SIRT1 activity, which in turn deacetylates and activates a host of downstream targets, including Forkhead box O (FOXO) proteins and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This leads to enhanced mitochondrial biogenesis and function, as well as increased resistance to oxidative stress.[6]

-

AMPK Activation: Pterostilbene also activates AMP-activated protein kinase (AMPK), a critical energy sensor that is activated in response to low cellular energy levels.[7] Activated AMPK promotes catabolic processes that generate ATP while inhibiting anabolic processes, a state that is conducive to cellular maintenance and repair.

-

mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation.[8] Chronic mTOR activation is a hallmark of aging. Pterostilbene, in part through its activation of AMPK, leads to the inhibition of the mTORC1 complex. This inhibition is a key mechanism for inducing autophagy, the cellular process of clearing damaged organelles and protein aggregates.[5]

Caption: Pterostilbene's core anti-aging signaling cascade.

Combating Cellular Senescence

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging. Senescent cells accumulate in tissues over time and secrete a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP), which contributes to age-related dysfunction. Pterostilbene has been shown to mitigate cellular senescence through multiple mechanisms, including the inhibition of the p53/p21 and p16/Rb pathways, which are key regulators of the senescence program.

Part 2: Experimental Framework for Preclinical Evaluation

A robust preclinical evaluation of pterostilbene requires a multi-pronged approach that combines in vitro and in vivo models to assess its efficacy and mechanisms of action.

In Vitro Models of Aging

-

Replicative Senescence: Human diploid fibroblasts (e.g., IMR-90, WI-38) are cultured for extended periods until they enter replicative senescence. This model mimics the natural aging process of cells.

-

Stress-Induced Premature Senescence (SIPS): Cellular senescence can be induced by various stressors, including:

-

Oxidative Stress: Treatment with H₂O₂ or paraquat.

-

UV Irradiation: Exposure to UVA or UVB radiation.[9]

-

Oncogene-Induced Senescence: Overexpression of oncogenes such as H-RasV12.

-

In Vivo Models of Aging

-

Naturally Aged Rodents: Using aged mice (e.g., 18-24 months old) or rats allows for the assessment of pterostilbene's effects on age-related physiological decline.[10]

-

Accelerated Aging Models:

-

SAMP8 (Senescence-Accelerated Mouse Prone 8): This strain exhibits accelerated aging phenotypes, including cognitive decline and a shortened lifespan.[1]

-

D-galactose-induced aging: Chronic administration of D-galactose induces oxidative stress and mimics many aspects of natural aging.

-

A typical in vivo study design would involve administering pterostilbene to aged or aging-prone animals for a defined period (e.g., 8-12 weeks) and assessing a range of physiological and molecular endpoints. For instance, studies in aged rats have shown improved cognitive performance with chronic pterostilbene administration at a dose of 22.5 mg/kg-day for 20 days.[10] In mice, doses up to 3000 mg/kg/day for four weeks have been used without observed toxicity.[2]

| In Vivo Study Design Example | |

| Model | Aged (18-month-old) C57BL/6 mice |

| Groups | 1. Vehicle Control (e.g., 0.5% carboxymethylcellulose) 2. Pterostilbene (e.g., 20 mg/kg/day via oral gavage) |

| Duration | 12 weeks |

| Key Endpoints | - Cognitive Function: Morris water maze, novel object recognition - Metabolic Health: Glucose tolerance test, insulin sensitivity - Tissue Analysis (Brain, Liver, Muscle): Western blotting for p-AMPK, SIRT1, p-mTOR; Senescence markers (SA-β-gal, p16); Oxidative stress markers (4-HNE, protein carbonyls) |

Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of pterostilbene is crucial for designing effective dosing regimens. Due to its superior bioavailability, pterostilbene achieves higher plasma concentrations and has a longer half-life compared to resveratrol.

| Pharmacokinetic Parameters of Pterostilbene in Rats | |

| Parameter | Value |

| Bioavailability (Oral) | ~35-60%[11][12] |

| Tmax (Oral) | ~2 hours[11] |

| Half-life (t½) (IV) | ~1.8 - 93.9 minutes[11][12] |

| Cmax (Oral, 15 mg/kg in HP-β-CD) | Varies based on formulation[12] |

Part 3: Core Experimental Protocols

The following protocols provide a detailed, step-by-step guide to key assays for evaluating pterostilbene's effects on aging-related pathways.

Western Blotting for Phosphorylated AMPK and mTOR

This protocol is optimized for the detection of phosphorylated proteins, which are often transient and require specific handling to preserve the modification.

Materials:

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™, Roche)

-

BCA Protein Assay Kit

-

4-12% Bis-Tris Gels

-

PVDF membrane

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies (diluted in 5% BSA/TBST):

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cells or homogenized tissue in ice-cold RIPA buffer with inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 min.

-

Gel Electrophoresis: Load samples onto a 4-12% Bis-Tris gel and run at 120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 90 min at 4°C.

-

Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]

-

Washing: Wash the membrane 3 x 10 min with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane 3 x 10 min with TBST.

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Densitometry analysis should be performed to quantify band intensity, with phosphorylated protein levels normalized to the total protein levels.

Caption: Key stages of the Western Blotting workflow.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay identifies senescent cells based on the increased activity of lysosomal β-galactosidase at a suboptimal pH of 6.0.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

-

Staining Solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

Procedure:

-

Cell Plating: Plate cells in a 6-well or 12-well plate and allow them to adhere.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Add the Fixative Solution and incubate for 10-15 minutes at room temperature.[14]

-

Washing: Wash the cells twice with PBS.

-

Staining: Add the SA-β-gal Staining Solution to each well and incubate at 37°C (without CO₂) for 12-16 hours. Protect from light.

-

Visualization: Observe the cells under a bright-field microscope. Senescent cells will stain blue.

-

Quantification: Count the number of blue-stained cells versus the total number of cells in several random fields to determine the percentage of senescent cells.

Fluorometric SIRT1 Activity Assay

This assay measures the deacetylase activity of SIRT1 by quantifying the release of a fluorescent group from a synthetic substrate.[15][16]

Materials:

-

SIRT1 Assay Kit (e.g., Abcam ab156065, Cayman Chemical 10010401)

-

Purified recombinant SIRT1 or immunoprecipitated SIRT1 from cell/tissue lysates

-

Fluorometric substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

-

NAD+

-

Developer solution

-

SIRT1 inhibitor (e.g., Nicotinamide) for negative control

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 340-360 nm/440-465 nm)

Procedure:

-

Reagent Preparation: Prepare assay buffer, substrate, and NAD+ solutions according to the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified SIRT1 or sample, and NAD+.

-

Initiate Reaction: Add the fluorometric SIRT1 substrate to each well to start the reaction.[16]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[16]

-

Develop Signal: Add the developer solution to each well, which cleaves the deacetylated substrate to release the fluorophore. Incubate for an additional 10-15 minutes at 37°C.[16]

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate SIRT1 activity by subtracting the fluorescence of the no-enzyme control from the fluorescence of the samples. Activity can be expressed as relative fluorescence units (RFU) or calibrated against a standard curve.

Quantification of Pterostilbene in Plasma by LC-MS/MS

This method provides high sensitivity and specificity for the quantification of pterostilbene in biological matrices.[17]

Instrumentation:

-

Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

-

C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated pterostilbene or resveratrol).

-

Vortex for 1 min, then centrifuge at 12,000 x g for 10 min at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Separation:

-

Inject 5-10 µL of the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the transitions for pterostilbene (e.g., m/z 255.1 → 240.1) and the internal standard.

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of pterostilbene into blank plasma and processing as described above.

-

Quantify pterostilbene in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Part 4: Future Directions and Drug Development Considerations

The preclinical evidence for pterostilbene's anti-aging effects is compelling. However, several key areas require further investigation to facilitate its translation to the clinic:

-

Long-term safety studies: While short-term studies have shown no significant toxicity, long-term safety data in mammals is needed.[2]

-

Human clinical trials: Well-designed clinical trials are necessary to evaluate the efficacy of pterostilbene in improving age-related biomarkers and functional outcomes in humans.

-

Formulation development: Optimizing delivery systems, such as using cyclodextrins, can further enhance the bioavailability and therapeutic efficacy of pterostilbene.[12]

-

Combination therapies: Investigating the synergistic effects of pterostilbene with other geroprotective compounds, such as metformin or rapamycin analogues, could lead to more potent anti-aging interventions.

References

-

La Spina, M., Sansevero, G., Biasutto, L., Zoratti, M., Peruzzo, R., Berardic, N., Sale, A., & Azzolini, M. (2019). Pterostilbene Improves Cognitive Performance in Aged Rats: An in Vivo Study. Cellular Physiology and Biochemistry, 52(2), 232-239. [Link]

- (No author provided). (n.d.). Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties. Source not available.

-

La Spina, M., Sansevero, G., Biasutto, L., Zoratti, M., Peruzzo, R., Berardic, N., Sale, A., & Azzolini, M. (2019). Pterostilbene Improves Cognitive Performance in Aged Rats: An in Vivo Study. ResearchGate. [Link]

-

(No author provided). (2024). Pterostilbene Targets Hallmarks of Aging in the Gene Expression Landscape in Blood of Healthy Rats. PubMed. [Link]

-

(No author provided). (n.d.). Senescence Associated β-galactosidase Staining. Bio-protocol. [Link]

-

Hassani, B., Goshtasbi, G., Nooraddini, S., & Firouzabadi, N. (2022). Antiaging mechanisms of pterostilbene by means of various pathways. ResearchGate. [Link]

-

(No author provided). (2025). In Vitro Investigation of Antiaging Efficacy of Pterostilbene as Cosmetic Ingredient. MDPI. [Link]

-

(No author provided). (n.d.). DOT Language. Graphviz. [Link]

-

Azzolini, M., La Spina, M., & Zoratti, M. (2014). Pharmacokinetics and tissue distribution of pterostilbene in the rat. Molecular Nutrition & Food Research, 58(11), 2123-2133. [Link]

-

Wang, Y., Liu, J., & Liu, Y. (2015). UPLC-MS method for quantification of pterostilbene and its application to comparative study of bioavailability and tissue distribution in normal and Lewis lung carcinoma bearing mice. Journal of Chromatography B, 1002, 243-249. [Link]

-

(No author provided). (2022). Modulating p-AMPK/mTOR Pathway of Mitochondrial Dysfunction Caused by MTERF1 Abnormal Expression in Colorectal Cancer Cells. MDPI. [Link]

-

Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798-1806. [Link]

-

Salminen, A., & Kaarniranta, K. (2012). AMP-activated protein kinase (AMPK) controls the aging process via an integrated signaling network. Ageing research reviews, 11(2), 230-241. [Link]

-

Kapetanovic, I. M., Muzzio, M., Huang, Z., Thompson, T. N., & McCormick, D. L. (2011). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer Chemotherapy and Pharmacology, 68(3), 593-601. [Link]

-

(No author provided). (n.d.). 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]

-

Stefanska, B., Lubecka-Gajewska, K., & Rucinski, M. (2019). Pterostilbene Changes Epigenetic Marks at Enhancer Regions of Oncogenes in Breast Cancer Cells. Nutrients, 11(11), 2569. [Link]

-

(No author provided). (2025). Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol. ResearchGate. [Link]

-

(No author provided). (n.d.). LC-MS analysis of resveratrol, pinostilbene and pterostilbene produced... ResearchGate. [Link]

-

(No author provided). (n.d.). CAMPISI LAB PROTOCOL FOR DETECTING SENESCENCE-ASSOCIATED B-GALACTOSIDASE (SA-Bgal) ACTIVITY. Buck Institute. [Link]

-

McCormack, D., & McFadden, D. (2013). A review of pterostilbene antioxidant activity and disease modification. Oxidative medicine and cellular longevity, 2013, 575482. [Link]

-

(No author provided). (2021). Graphviz tutorial. YouTube. [Link]

-

(No author provided). (n.d.). 4.6. Sirtuin 1 (SIRT1) Activity Assay. Bio-protocol. [Link]

-

(No author provided). (n.d.). In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay. MDPI. [Link]

-

(No author provided). (2015). Drawing graphs with dot. Graphviz. [Link]

-

(No author provided). (n.d.). Pterostilbene in the treatment of inflammatory and oncological diseases. Frontiers. [Link]

- (No author provided). (n.d.). Pterostilbene enhances reproductive outcomes and oocyte quality in aged mice without adverse effects. Source not available.

- (No author provided). (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and. Source not available.

-

(No author provided). (n.d.). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]

-

(No author provided). (2023). Western Blot Protocol. YouTube. [Link]

-

(No author provided). (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit (E-BC-F056). Elabscience. [Link]

-

(No author provided). (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization. [Link]

-

Kapetanovic, I. M., Muzzio, M., Huang, Z., Thompson, T. N., & McCormick, D. L. (2011). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rat. SciSpace. [Link]

-

(No author provided). (2025). Determination of pterostilbene in rat plasma by a simple HPLC-UV method and its application in pre-clinical pharmacokinetic study. ResearchGate. [Link]

-

Lin, H. S., Yue, B. D., & Ho, P. C. (2013). Pharmacokinetics of pterostilbene in Sprague-Dawley rats: the impacts of aqueous solubility, fasting, dose escalation, and dosing route on bioavailability. Molecular nutrition & food research, 57(7), 1228-1235. [Link]

-

(No author provided). (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. St Andrews Research Repository. [Link]

Sources

- 1. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]

- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 5. Pterostilbene Targets Hallmarks of Aging in the Gene Expression Landscape in Blood of Healthy Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sketchviz.com [sketchviz.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and tissue distribution of pterostilbene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of pterostilbene in Sprague-Dawley rats: the impacts of aqueous solubility, fasting, dose escalation, and dosing route on bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. UPLC-MS method for quantification of pterostilbene and its application to comparative study of bioavailability and tissue distribution in normal and Lewis lung carcinoma bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Pterostilbene in Alzheimer's Disease Research: A Guide to In Vitro and In Vivo Applications

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pterostilbene in Alzheimer's disease (AD) research models. Drawing from established preclinical studies, this guide details the underlying mechanisms of pterostilbene's neuroprotective effects and offers detailed protocols for its use in both cell-based and animal models of AD.

Introduction: Pterostilbene as a Promising Neuroprotective Agent

Pterostilbene, a naturally occurring stilbenoid found in blueberries and grapes, has garnered significant attention in neurodegenerative disease research.[1][2][3] Structurally similar to resveratrol, pterostilbene exhibits superior bioavailability, allowing for greater potential therapeutic efficacy.[3][4][5] Preclinical evidence strongly suggests that pterostilbene confers neuroprotective benefits through a variety of mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][6][7] Its ability to cross the blood-brain barrier further enhances its appeal as a candidate for mitigating the complex pathology of Alzheimer's disease.[2]

Mechanistic Insights: How Pterostilbene Combats Alzheimer's Pathology

The therapeutic potential of pterostilbene in AD stems from its multifaceted impact on key pathological hallmarks of the disease, namely amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[1][8]

Key Mechanisms of Action:

-

Anti-inflammatory Effects: Pterostilbene has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, key cellular mediators of the inflammatory response in the brain.[9][10] This is achieved, in part, by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][9]

-

Antioxidant Properties: The compound effectively combats oxidative stress, a critical factor in neuronal damage in AD.[1][2] Pterostilbene upregulates the expression of antioxidant enzymes, such as superoxide dismutase (SOD), through the activation of the Nrf2 signaling pathway.[4][11]

-

Anti-apoptotic Activity: Pterostilbene protects neurons from programmed cell death (apoptosis) induced by Aβ toxicity.[1][10] It achieves this by modulating the expression of apoptosis-related proteins, such as increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.[4]

-

Reduction of Amyloid-Beta Burden: Studies have demonstrated that pterostilbene can reduce the aggregation of Aβ peptides, a crucial step in the formation of senile plaques.[2][4]

-

Inhibition of Tau Hyperphosphorylation: Pterostilbene has been observed to decrease the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[1][8]

-

Modulation of Key Signaling Pathways: Pterostilbene's neuroprotective effects are mediated through several critical signaling pathways. Notably, it activates Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity, which in turn can modulate the Nrf2 antioxidant response.[1][11] Additionally, pterostilbene has been shown to regulate the PDE4A-CREB-BDNF pathway, which is crucial for synaptic plasticity and cognitive function.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by pterostilbene in the context of Alzheimer's disease and a general workflow for its application in research models.

Caption: Pterostilbene's neuroprotective signaling pathways.

Caption: General experimental workflow for pterostilbene studies.

In Vitro Applications: Protocols and Methodologies

Preparation of Pterostilbene Stock Solution

The lipophilic nature of pterostilbene necessitates careful preparation for in vitro studies.

-

Objective: To prepare a concentrated stock solution of pterostilbene for cell culture applications.

-

Materials:

-

Pterostilbene powder (high purity)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Weigh the desired amount of pterostilbene powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

-

Vortex thoroughly until the pterostilbene is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

In Vitro Alzheimer's Disease Models

Commonly used in vitro models for studying the effects of pterostilbene on AD pathology include:

-

Primary Neuronal Cultures: These cultures, derived from embryonic or neonatal rodent brains, provide a physiologically relevant system to study neuronal responses to Aβ toxicity and the protective effects of pterostilbene.[11]

-

Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These cell lines are often used for initial screening and mechanistic studies due to their ease of culture and manipulation. They can be differentiated into neuron-like cells and treated with Aβ oligomers to induce AD-like pathology.

Protocol: Assessing Neuroprotection against Aβ-induced Toxicity

-

Objective: To evaluate the protective effect of pterostilbene on neuronal viability following exposure to amyloid-beta.

-

Materials:

-

Differentiated neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells)

-

Pterostilbene stock solution

-

Aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42)

-

Cell culture medium and supplements

-

Cell viability assay kit (e.g., MTT or CCK-8)

-

-

Protocol:

-

Plate neuronal cells at an appropriate density in a 96-well plate and allow them to adhere and differentiate.

-

Prepare different concentrations of pterostilbene by diluting the stock solution in fresh cell culture medium.

-

Pre-treat the cells with various concentrations of pterostilbene (e.g., 0.5, 2, 10 µM) for a specified duration (e.g., 2-24 hours).[11]

-

Induce neurotoxicity by adding aggregated Aβ peptide (e.g., 20 µM Aβ25-35) to the culture medium and incubate for 24 hours.[11]

-

Assess cell viability using a standard assay according to the manufacturer's instructions.

-

Include appropriate controls: untreated cells, cells treated with DMSO vehicle, and cells treated with Aβ alone.

-

Analyze the data to determine the dose-dependent neuroprotective effect of pterostilbene.

-

Endpoint Analyses for In Vitro Studies

| Assay Type | Purpose | Example Endpoints |

| Western Blotting | To quantify the expression levels of specific proteins. | p-tau, Aβ, Bcl-2, Bax, cleaved caspase-3, SIRT1, Nrf2, PSD-95, Synapsin-1.[11] |

| ELISA | To measure the concentration of secreted molecules or intracellular proteins. | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), cAMP, cGMP.[4][5] |

| Immunofluorescence | To visualize the localization and expression of proteins within cells. | MAP-2 (dendritic marker), NeuN (neuronal marker), activated caspase-3.[11] |

| JC-1 Staining | To assess mitochondrial membrane potential as an indicator of mitochondrial health and apoptosis.[11] | Changes in red/green fluorescence ratio. |

| Reactive Oxygen Species (ROS) Assays | To measure the levels of intracellular oxidative stress. | DCFH-DA staining. |

In Vivo Applications: Protocols and Methodologies

Animal Models of Alzheimer's Disease

-

Transgenic Mouse Models (e.g., APP/PS1): These mice express human genes with mutations linked to familial AD, leading to the age-dependent development of Aβ plaques and cognitive deficits.[4]

-

Aβ Injection Models: Intracerebroventricular (i.c.v.) injection of aggregated Aβ peptides (e.g., Aβ25-35) in rodents can induce acute neuroinflammation, oxidative stress, and cognitive impairment, mimicking aspects of AD pathology.[11]

-

SAMP8 Mice: A model of accelerated senescence that exhibits age-related learning and memory deficits, along with some features of AD pathology.[1]

Preparation and Administration of Pterostilbene

-

Objective: To prepare and administer pterostilbene to rodent models of AD.

-

Materials:

-

Pterostilbene powder

-

Vehicle for administration (e.g., saline with 0.1% DMSO, corn oil)

-

Oral gavage needles

-

-

Protocol:

-

Prepare a suspension or solution of pterostilbene in the chosen vehicle at the desired concentration. For example, pterostilbene can be dissolved in saline containing 0.1% DMSO.[11]

-

Administer pterostilbene to the animals via intragastric (i.g.) gavage.

-

The dosage and duration of treatment will vary depending on the study design and animal model. Common dosages range from 10 to 60 mg/kg/day for several weeks.[1][4]

-

Note: Ensure proper handling and administration techniques to minimize stress to the animals.

-

Protocol: Behavioral Assessment of Cognitive Function

-

Objective: To evaluate the effect of pterostilbene on learning and memory in AD animal models.

-

Commonly Used Behavioral Tests:

-

General Protocol Outline:

-

Acclimate the animals to the testing room and apparatus.

-

Conduct the behavioral tests according to established protocols.

-

Record and analyze relevant parameters (e.g., escape latency in MWM, percentage of spontaneous alternation in Y-maze, discrimination index in novel object recognition).

-

Compare the performance of pterostilbene-treated animals with that of vehicle-treated and control groups.

-

Endpoint Analyses for In Vivo Studies

| Analysis Type | Tissue | Purpose | Example Endpoints |

| Immunohistochemistry (IHC) | Brain sections | To visualize and quantify Aβ plaques, neurofibrillary tangles, neuronal loss, and glial activation. | Aβ plaques (Thioflavin S or antibody staining), p-tau, NeuN, Iba1 (microglia), GFAP (astrocytes).[4][11] |

| Western Blotting | Brain homogenates | To quantify protein expression levels. | Similar to in vitro studies, focusing on key pathways.[11] |

| ELISA | Brain homogenates | To measure levels of Aβ and inflammatory cytokines. | Aβ40, Aβ42, TNF-α, IL-1β, IL-6.[4] |

| Transmission Electron Microscopy (TEM) | Brain tissue | To examine the ultrastructure of synapses and mitochondria.[11] | Synaptic density, mitochondrial morphology. |

| Biochemical Assays | Brain homogenates | To measure markers of oxidative stress and antioxidant enzyme activity. | Malondialdehyde (MDA), Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx).[4] |

Summary of Effective Dosages

The following table summarizes the effective dosages of pterostilbene reported in various AD research models.

| Model System | Pterostilbene Concentration/Dosage | Duration of Treatment | Key Findings | Reference |

| In Vitro (Primary Cortical Neurons) | 0.5, 2 µM | 24 hours | Increased neuronal viability against Aβ25-35 induced toxicity. | [11] |

| In Vitro (Primary Neurons) | 10 µM | - | Significantly reduced Aβ-induced apoptosis. | [5] |

| In Vivo (APP/PS1 Mice) | 10, 40 mg/kg/day (i.g.) | 10 weeks | Enhanced learning and memory, reduced inflammation and Aβ aggregation. | [4] |

| In Vivo (Aβ25-35 injected mice) | 10, 20, 40 mg/kg/day (i.g.) | 20 days | Alleviated cognitive dysfunction, decreased neuronal death and oxidative stress. | [4] |

| In Vivo (SAMP8 Mice) | Diet supplemented with pterostilbene | - | Improved cognitive function, activated PPAR-α. | [1] |

Conclusion and Future Directions

Pterostilbene has demonstrated significant promise as a neuroprotective agent in a variety of preclinical models of Alzheimer's disease. Its ability to target multiple pathological mechanisms, including neuroinflammation, oxidative stress, Aβ aggregation, and tau hyperphosphorylation, underscores its potential as a therapeutic candidate. The protocols and methodologies outlined in this guide provide a framework for researchers to further investigate the therapeutic efficacy and underlying molecular mechanisms of pterostilbene.

Future research should focus on long-term efficacy and safety studies in more complex animal models, as well as on the development of novel delivery systems to enhance its bioavailability and brain penetration. While preclinical data is robust, the translation of these findings to clinical applications will require well-designed human trials to establish the safety and efficacy of pterostilbene in patients with Alzheimer's disease.

References

-

Qu, H., et al. (2024). Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Alzheimer's Drug Discovery Foundation. (2024). Pterostilbene. Cognitive Vitality Reports. Available at: [Link]

-

Zhu, L., et al. (2022). SIRT1 Is Involved in the Neuroprotection of Pterostilbene Against Amyloid β 25–35-Induced Cognitive Deficits in Mice. Frontiers in Pharmacology. Available at: [Link]

-

Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and trans-pterostilbene. Available at: [Link]

-

Jeandet, P., et al. (2024). Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems. Molecules. Available at: [Link]

-

Alzheimer's Drug Discovery Foundation. (2016). Pterostilbene. Cognitive Vitality Reports. Available at: [Link]

-

Qu, H., et al. (2024). Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Liu, H., et al. (2019). Pterostilbene Attenuates Astrocytic Inflammation and Neuronal Oxidative Injury After Ischemia-Reperfusion by Inhibiting NF-κB Phosphorylation. Frontiers in Cellular Neuroscience. Available at: [Link]

-

Li, Y., et al. (2020). Pterostilbene attenuates amyloid-β induced neurotoxicity with regulating PDE4A-CREB-BDNF pathway. Journal of Neurochemistry. Available at: [Link]

-

D'Andrea, G., et al. (2024). Pterostilbene in the treatment of inflammatory and oncological diseases. Frontiers in Pharmacology. Available at: [Link]

-